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Abstract
This technical guide provides an in-depth overview of BLU2864, a potent and selective, orally

active, ATP-competitive inhibitor of the protein kinase A catalytic subunit alpha (PRKACA). The

discovery of the recurrent DNAJB1-PRKACA gene fusion as the signature pathognomonic

driver of fibrolamellar carcinoma (FLC) has highlighted the therapeutic potential of targeting the

PRKACA kinase domain.[1][2] BLU2864 has emerged as a critical tool for investigating

PRKACA dependency in FLC and other diseases characterized by aberrant PKA signaling,

such as polycystic kidney disease.[3][4] This document details the mechanism of action,

biochemical and cellular activity, in vivo pharmacology, and key experimental protocols for

BLU2864, presenting a comprehensive resource for the scientific community.

Introduction to PRKACA and the DNAJB1-PRKACA
Fusion
Protein kinase A (PKA) is a crucial serine/threonine kinase that acts as a primary effector of

cyclic AMP (cAMP) signaling, regulating a multitude of cellular processes including metabolism,

cell division, and memory.[5][6] The PKA holoenzyme typically exists as an inactive tetramer,

composed of two regulatory subunits and two catalytic subunits (such as PRKACA). Upon

cAMP binding to the regulatory subunits, the active catalytic subunits are released to

phosphorylate downstream substrates.[5]
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In fibrolamellar carcinoma (FLC), a rare liver cancer affecting adolescents and young adults, a

characteristic chromosomal deletion leads to the fusion of the DNAJB1 and PRKACA genes.[1]

[7] The resulting DNAJB1-PRKACA fusion protein leads to aberrantly high, cAMP-independent

kinase activity, driving tumorigenesis.[8][9][10] This makes the kinase domain of the fusion

protein a highly attractive therapeutic target. BLU2864 was developed as a potent and

selective small-molecule inhibitor to target this dependency.[4][11]

Mechanism of Action
BLU2864 functions as an adenosine-5'-triphosphate (ATP)–competitive inhibitor of the

PRKACA catalytic subunit.[3][4] By binding to the ATP pocket of the kinase domain, it directly

blocks the phosphorylation of downstream substrates. This mechanism of action is effective

against both wild-type (WT) PRKACA and the pathogenic DNAJB1-PRKACA fusion protein that

drives FLC.[4][10] The inhibition of PRKACA's catalytic activity leads to a reduction in the

phosphorylation of key downstream signaling nodes, such as Vasodilator-Stimulated

Phosphoprotein (VASP) and cAMP-Responsive Element Binding Protein (CREB).[10]

Quantitative Data: Biochemical and Cellular Activity
BLU2864 demonstrates high potency against PRKACA in both biochemical and cellular

contexts. Its selectivity has been profiled across the human kinome, revealing a favorable

profile with good to moderate selectivity against closely related AGC family kinases.[4]
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Parameter Target/System Value Reference

Biochemical IC₅₀
PRKACA Enzyme

Activity
0.3 nM [3]

PRKACA Enzyme

Activity
≤ 1 nM [11]

Dissociation Constant

(Kd)
PRKACA 3.3 nM [10]

Cellular IC₅₀

pVASP (Ser157)

Inhibition (Forskolin-

stimulated Huh7 cells)

36.6 nM [4][10]

pVASP (Ser157)

Inhibition (Forskolin-

stimulated Huh7 cells)

≤ 50 nM [11]

Kinome Selectivity

Score
S(10) at 3 µM 0.057 [10]

Off-Target IC₅₀ AKT1 2120 nM [4]

AKT2 4910 nM [4]

AKT3 475 nM [4]

In Vivo Pharmacology
Preclinical studies using patient-derived xenograft (PDX) models of FLC have demonstrated

the anti-tumor activity of BLU2864. Oral administration of the compound leads to significant

inhibition of tumor growth.
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Model Dosing
Efficacy
Endpoint

Result Reference

FLC PDX Mouse

Model

30 mg/kg, oral,

once daily

Tumor Growth

Inhibition (Day

34)

45.3%

(p=0.0005)
[3][10][12]

FLC PDX Mouse

Model

75 mg/kg, oral,

once daily

Tumor Growth

Inhibition (Day

34)

45.3%

(p=0.0005)
[3]

Pkd1RC/RC

Mouse Model

(PKD)

45 mg/kg, oral,

once daily (5

days)

Renal PKA

Activity Inhibition

(3h)

74% (basal),

87% (total)
[3]

Signaling Pathways and Experimental Workflows
Visualizations of the relevant biological pathways and experimental procedures provide a clear

framework for understanding the context and evaluation of BLU2864.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.medchemexpress.com/blu2864.html
https://www.biorxiv.org/content/10.1101/2022.01.31.477690v1.full.pdf
https://www.researchgate.net/publication/358334576_Evaluation_of_PRKACA_as_a_Therapeutic_Target_for_Fibrolamellar_Carcinoma
https://www.medchemexpress.com/blu2864.html
https://www.medchemexpress.com/blu2864.html
https://www.benchchem.com/product/b10857124?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Canonical PKA Activation

FLC Pathogenesis & Inhibition

GPCR

Adenylyl
Cyclase

Activates

cAMP

Converts to

ATP

PKA Holoenzyme
(R₂C₂)

Binds

Active PRKACA (C)

Releases

Downstream Substrates
(e.g., VASP, CREB)

Phosphorylates

Phosphorylated
Substrates

DNAJB1-PRKACA
Fusion Protein

Constitutively
Phosphorylates

BLU2864

Inhibits Inhibits

Click to download full resolution via product page

Caption: PRKACA signaling pathway in normal and FLC cells with BLU2864 inhibition point.
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Caption: Workflow for the in vitro and cellular evaluation of BLU2864.
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Caption: Workflow for the in vivo evaluation of BLU2864 in FLC PDX models.
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Detailed Experimental Protocols
Protocol 1: In Vitro PRKACA Kinase Activity Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀)

of BLU2864 against the PRKACA enzyme.

Materials: Recombinant human PRKACA enzyme, appropriate kinase buffer, ATP, substrate

peptide (e.g., Kemptide), BLU2864, and a detection system (e.g., ADP-Glo™ Kinase Assay

or HTRF® Kinase Assay).

Procedure: a. Prepare serial dilutions of BLU2864 in DMSO, followed by a further dilution in

kinase buffer. b. In a 384-well plate, add the PRKACA enzyme and the diluted BLU2864
compound or DMSO vehicle control. c. Incubate for 15-30 minutes at room temperature to

allow compound binding. d. Initiate the kinase reaction by adding a mixture of ATP and

substrate peptide. The final ATP concentration should be at or near the Km for PRKACA. e.

Allow the reaction to proceed for 60 minutes at room temperature. f. Stop the reaction and

measure the kinase activity using the chosen detection system according to the

manufacturer's instructions. For example, in an ADP-Glo™ assay, add ADP-Glo™ reagent to

deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and

measure the resulting luminescence.

Data Analysis: Plot the percentage of inhibition against the logarithm of the BLU2864
concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular VASP Phosphorylation Assay
This protocol measures the ability of BLU2864 to inhibit PRKACA signaling in a cellular context

by quantifying the phosphorylation of its downstream substrate, VASP.[4][11]

Materials: Huh7 human liver cancer cells, cell culture medium, forskolin, BLU2864, and a

detection kit for phosphorylated VASP (Ser157) (e.g., HTRF® phospho-VASP (Ser157)

Cellular Assay).

Procedure: a. Seed Huh7 cells in a 96-well plate and allow them to adhere overnight. b.

Treat the cells with serial dilutions of BLU2864 or DMSO vehicle control for 1-2 hours. c.

Stimulate the PKA pathway by adding forskolin to a final concentration of 10 µM and
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incubate for 30 minutes. d. Lyse the cells using the lysis buffer provided with the detection

kit. e. Transfer the cell lysates to a 384-well detection plate. f. Add the HTRF® detection

antibodies (anti-VASP antibody labeled with a donor fluorophore and anti-phospho-VASP

(Ser157) antibody labeled with an acceptor fluorophore). g. Incubate for 4 hours at room

temperature. h. Read the plate on an HTRF®-compatible reader.

Data Analysis: Calculate the HTRF® ratio and plot the percentage of inhibition against the

logarithm of the BLU2864 concentration. Determine the cellular IC₅₀ value by fitting the data

to a four-parameter logistic curve.

Protocol 3: Kinome Selectivity Profiling
This protocol outlines the methodology for assessing the selectivity of BLU2864 across a broad

panel of human kinases.[4]

Methodology: Utilize a commercial service such as KINOMEscan™ (DiscoverX).

Principle: The assay is based on a competition binding assay. An immobilized kinase is

incubated with a DNA-tagged ligand and the test compound (BLU2864). The amount of

ligand bound to the kinase is quantified by qPCR of the DNA tag. A potent inhibitor will

prevent the ligand from binding.

Procedure: a. Submit BLU2864 for screening. b. The compound is typically tested at a high

concentration (e.g., 3 µM) against a panel of over 400 kinases.[4] c. The results are reported

as "% Control," where a lower value indicates stronger binding/inhibition. d. For kinases

showing significant inhibition (e.g., >90% inhibition), follow-up Kd (dissociation constant)

determination is performed with a full dose-response curve to quantify the binding affinity.

Data Analysis: The selectivity is often visualized as a kinome tree map. A selectivity score

(e.g., S(10)) can be calculated, which represents the number of kinases inhibited above a

certain threshold (e.g., 90%) at a given concentration, divided by the total number of kinases

tested. A lower score indicates higher selectivity.

Protocol 4: FLC Patient-Derived Xenograft (PDX) In Vivo
Study
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This protocol describes an in vivo efficacy study to evaluate the anti-tumor activity of BLU2864
in a clinically relevant FLC model.[12][13]

Materials: FLC PDX tumor fragments or cell suspensions, immunocompromised mice (e.g.,

NOD-SCID), BLU2864 formulated for oral gavage, and a vehicle control.

Procedure: a. Subcutaneously implant FLC PDX cells or tumor fragments into the flank of 6-

to 8-week-old female NOD-SCID mice.[13] b. Monitor tumor growth using caliper

measurements (Volume = (length x width²)/2). c. Once tumors reach a predetermined size

(e.g., 150-200 mm³), randomize the mice into treatment and control groups. d. Administer

BLU2864 (e.g., 30 mg/kg) or vehicle control orally, once daily.[3][12] e. Continue dosing for a

specified period (e.g., 34 days) and monitor tumor volume and body weight 2-3 times per

week. f. At the end of the study, euthanize the mice and excise the tumors for

pharmacodynamic analysis (e.g., Western blot for pVASP) or histological examination.

Data Analysis: Compare the mean tumor volumes between the BLU2864-treated group and

the vehicle control group. Calculate the Tumor Growth Inhibition (TGI) percentage. Statistical

significance is determined using an appropriate test, such as a Student's t-test or ANOVA.

Conclusion
BLU2864 is a highly potent and selective PRKACA inhibitor that serves as an invaluable

research tool for elucidating the role of PKA signaling in health and disease. Its demonstrated

efficacy in preclinical models of fibrolamellar carcinoma provides a strong proof-of-concept for

the therapeutic strategy of targeting the DNAJB1-PRKACA fusion kinase.[4][12] The data and

protocols presented in this guide offer a comprehensive foundation for researchers and drug

developers working to understand and target aberrant PRKACA activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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